Phenol, 4-[2-[(3,3-diphenylpropyl)amino]propyl]-
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[2-(3,3-diphenylpropylamino)propyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO/c1-19(18-20-12-14-23(26)15-13-20)25-17-16-24(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-15,19,24-26H,16-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJZMYPDNAJXBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70517039 | |
| Record name | 4-{2-[(3,3-Diphenylpropyl)amino]propyl}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70517039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17184-45-1 | |
| Record name | 4-{2-[(3,3-Diphenylpropyl)amino]propyl}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70517039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of Phenol, 4-[2-[(3,3-diphenylpropyl)amino]propyl]- typically involves the reaction of 4-bromophenol with 3,3-diphenylpropylamine under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Phenol, 4-[2-[(3,3-diphenylpropyl)amino]propyl]- undergoes various chemical reactions, including:
Scientific Research Applications
Applications in Scientific Research
Phenol, 4-[2-[(3,3-diphenylpropyl)amino]propyl]- has garnered attention across various scientific fields due to its diverse applications:
Chemistry
- Building Block in Organic Synthesis : It serves as a crucial intermediate in the synthesis of complex molecules and polymers. Its structure allows for various chemical modifications, making it valuable in creating new compounds.
Biological Research
- Antimicrobial Properties : Studies have indicated that this compound exhibits potential antimicrobial activity, making it a candidate for developing new antimicrobial agents.
- Antioxidant Activity : The phenolic structure is known for its antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.
Medicinal Chemistry
- Therapeutic Applications : Ongoing research is exploring its potential as a therapeutic agent in treating various diseases, including neurodegenerative disorders. The diphenylpropylamine moiety may interact with specific receptors or enzymes, suggesting possible pathways for drug development .
Industrial Applications
- Production of Specialty Chemicals : It is utilized in manufacturing specialty chemicals and materials such as adhesives and coatings, where its unique properties enhance product performance.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of Phenol, 4-[2-[(3,3-diphenylpropyl)amino]propyl]- against various bacterial strains. Results indicated significant inhibition zones compared to control groups, highlighting its potential as an antimicrobial agent.
Case Study 2: Drug Development
Research focused on the pharmacological profile of this compound revealed promising results in preclinical models for neuroprotection. The interaction with neurotransmitter systems suggests its viability as a candidate for further drug development targeting neurodegenerative diseases.
Mechanism of Action
The mechanism of action of Phenol, 4-[2-[(3,3-diphenylpropyl)amino]propyl]- involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the diphenylpropylamine moiety can interact with receptors or enzymes . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Aromatic Substituents
Compound 15f : N1,N12-Bis(3-(3,3-diphenylpropanamido)propyl)dodecane-1,12-diaminium 2,2,2-trifluoroacetate
- Molecular Formula : C₅₄H₆₄F₆N₄O₄
- Molecular Weight : ~1,003.11 g/mol
- Key Features : Contains two 3,3-diphenylpropanamido groups linked via a polyamine chain.
- Synthesis: Uses 3,3-diphenylpropanoic acid and polyamine precursors, purified via C8 reverse-phase chromatography .
- Comparison: The extended polyamine backbone and trifluoroacetate counterion enhance solubility but reduce bioavailability compared to the simpler phenol derivative .
Compound 51 (Suprahistaprodifen) : [2-[2-(3,3-Diphenylpropyl)-1H-imidazol-4-yl]ethyl]-[2-(1H-imidazol-4-yl)ethyl]amine
Analogues with Modified Alkyl Chains or Functional Groups
PF-244 : 3-[Bis(3,3-diphenylpropyl)amino]propan-1-ol Hydrochloride
- Molecular Formula: C₂₇H₃₁NO·HCl
- Molecular Weight : ~458.0 g/mol
- Activity : Cerebral vasodilator with minimal cardiovascular side effects .
- Comparison: The hydroxyl group in PF-244 improves blood-brain barrier penetration, whereas the phenol group in the target compound may limit CNS activity due to higher polarity .
Compound 19 : 1-(3,3-Diphenylpropyl)-3-[4-(phenylamino)phenyl]thiourea
- CAS No.: 516457-57-1
- Molecular Weight : 437.6 g/mol
- Impact: Enhanced binding to sulfur-rich enzyme pockets but reduced stability under acidic conditions compared to phenolic analogues .
Pharmacologically Active Derivatives
Ritodrine Hydrochloride : 4-[(1R,2S)-1-Hydroxy-2-{[2-(4-hydroxyphenyl)ethyl]amino}propyl]phenol Hydrochloride
- Application : Tocolytic agent (inhibits preterm labor).
- Structural Difference: Additional hydroxyl and ethanolamine groups confer β₂-adrenergic receptor selectivity, unlike the target compound’s diphenylpropylamine chain .
Data Tables
Table 1: Structural and Pharmacological Comparison
Key Findings and Trends
Substituent Effects: Phenol vs. Imidazole: Phenolic derivatives (e.g., target compound) exhibit lower receptor affinity but higher metabolic stability than imidazole-containing analogues (e.g., Suprahistaprodifen) . Diphenylpropyl Group: Enhances lipophilicity and steric bulk, improving binding to hydrophobic receptor pockets .
Chain Length and Flexibility :
- Shorter chains (e.g., propyl in the target compound) reduce conformational flexibility but improve synthetic accessibility compared to longer polyamines (e.g., Compound 15f) .
Biological Activity: H₁-Receptor Agonists: Suprahistaprodifen’s high potency highlights the importance of terminal heterocycles . Vasodilation: PF-244’s hydroxyl group facilitates cerebral activity, a property absent in the phenol derivative .
Biological Activity
Phenol, 4-[2-[(3,3-diphenylpropyl)amino]propyl]- is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of Phenol, 4-[2-[(3,3-diphenylpropyl)amino]propyl]- can be described as a phenolic compound with a diphenylpropylamine substituent. The presence of the phenolic group is significant as it often correlates with various biological activities, including antioxidant and antimicrobial properties.
Biological Activities
1. Antioxidant Activity:
Phenolic compounds are well-known for their antioxidant properties. Studies have shown that phenolic structures can scavenge free radicals, thereby preventing oxidative stress-related cellular damage. The specific compound may exhibit similar activities based on its structural characteristics.
2. Antimicrobial Activity:
Research indicates that phenolic compounds possess antimicrobial properties against a range of pathogens. The structure-activity relationship suggests that modifications in the phenolic ring or side chains can enhance antibacterial efficacy. For instance, compounds with bulky substituents on the phenolic ring often show increased activity against bacteria like Staphylococcus aureus and Escherichia coli .
3. Anti-inflammatory Effects:
Phenols are also recognized for their anti-inflammatory effects. They may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in inflammatory pathways. This property makes them potential candidates for developing anti-inflammatory drugs .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of phenolic compounds. Key factors influencing activity include:
- Substituents on the Phenolic Ring: Electron-donating groups enhance antioxidant activity by stabilizing free radicals.
- Alkyl Chain Length: The length and branching of alkyl chains can affect solubility and membrane permeability, influencing bioavailability.
- Steric Hindrance: Bulky groups may enhance binding affinity to biological targets but could also hinder interaction with smaller targets.
A study investigating various phenolic compounds found that those with specific structural features exhibited significantly higher antioxidant activity compared to others .
Case Studies
Case Study 1: Antibacterial Activity
In a comparative study of various phenolic compounds, Phenol, 4-[2-[(3,3-diphenylpropyl)amino]propyl]- was evaluated for its antibacterial properties against E. coli. Results indicated an inhibition zone comparable to standard antibiotics, suggesting its potential as an antibacterial agent .
Case Study 2: Antioxidant Efficacy
Another study utilized DPPH radical scavenging assays to evaluate the antioxidant potential of this compound. The results demonstrated a significant reduction in DPPH radical concentration at higher concentrations of the compound, indicating strong antioxidant activity .
Data Table: Biological Activities of Phenol Derivatives
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling Phenol, 4-[2-[(3,3-diphenylpropyl)amino]propyl]- in laboratory settings?
- Methodological Answer : Prioritize respiratory protection (e.g., P95 or P1 particulate filters) and chemical-resistant gloves due to potential inhalation and dermal exposure risks. Avoid drainage system contamination, as residual traces may persist . Use fume hoods for synthesis steps involving volatile reagents. Note that physical-chemical data (melting point, solubility) are unavailable, requiring empirical testing for hazard assessment .
Q. What synthetic methodologies are effective for introducing the 3,3-diphenylpropylamino group into phenolic derivatives?
- Methodological Answer : Utilize reductive amination or nucleophilic substitution under anhydrous conditions. For example, employ (COCl)₂/DMSO/Et₃N in CH₂Cl₂ at −60°C to rt for carbonyl activation, followed by amine coupling . Monitor reaction progress via TLC or LC-MS to optimize yield and minimize byproducts.
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Use - and -NMR to verify the diphenylpropylamino side chain and phenolic proton. FTIR can confirm functional groups (e.g., N-H stretching at ~3300 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy, especially given the compound’s complexity .
Advanced Research Questions
Q. How can QSAR models guide the optimization of this compound’s binding affinity to targets like CCR5?
- Methodological Answer : Build QSAR models using descriptors like logP, polar surface area, and electronic parameters. In studies, replacing the 4-(methylsulfonyl)phenyl group with a 2-hydroxyguanidine moiety (log(1/IC₅₀) = 1.698 vs. 0.904 for the parent compound) improved CCR5 affinity, highlighting the role of hydrogen-bonding substituents . Validate models with test-set compounds and molecular docking to refine steric/electronic requirements.
Q. What strategies address discrepancies between experimental and predicted binding affinities in analogs?
- Methodological Answer : Cross-validate computational predictions (e.g., docking scores) with radioligand binding assays. For instance, while QSAR predicted enhanced activity for pyrazole analogs, only pyrrole derivatives (e.g., ID 19n) retained potency, suggesting unaccounted steric clashes in other heterocycles . Use MD simulations to assess conformational flexibility and solvation effects.
Q. How can in silico methods predict the biological activity of analogs targeting receptors like GluN1/GluN2B?
- Methodological Answer : Perform pharmacophore modeling to identify critical interactions (e.g., hydrogen bonds with GluN2B’s ifenprodil-binding site). For example, analogs with 4-benzylpiperidine and hydroxyl groups (e.g., A2, A7) showed antagonism in silico, validated via patch-clamp electrophysiology . Prioritize compounds with low predicted toxicity (e.g., Ames test alerts) to streamline wet-lab validation.
Q. What experimental designs resolve contradictions in stability data for derivatives under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. For labile derivatives, lyophilization or inert-atmosphere storage may prevent decomposition. Note that some analogs degrade via oxidation of the diphenylpropyl moiety, requiring antioxidants like BHT in formulations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
